molecular formula C5H3BrClNO B1521685 6-Bromo-2-chloropyridin-3-ol CAS No. 52764-12-2

6-Bromo-2-chloropyridin-3-ol

Cat. No. B1521685
CAS RN: 52764-12-2
M. Wt: 208.44 g/mol
InChI Key: RMZDAJISDIUUMM-UHFFFAOYSA-N
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Description

6-Bromo-2-chloropyridin-3-ol is a chemical compound with the molecular formula C5H3BrClNO and a molecular weight of 208.44 . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-chloropyridin-3-ol consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached to the 6th position, a chlorine atom attached to the 2nd position, and a hydroxyl group (-OH) attached to the 3rd position .


Physical And Chemical Properties Analysis

6-Bromo-2-chloropyridin-3-ol is a solid substance . It has a molecular weight of 208.44 . The InChI key, which is a unique identifier for the compound, is RMZDAJISDIUUMM-UHFFFAOYSA-N .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Regioselective Functionalization: The unique reactivity of halogenated pyridines has been harnessed for regioselective functionalization, leading to the synthesis of various pyridinic derivatives. For instance, the use of superbases promotes regioselective C-6 lithiation of 2-chloropyridine, opening new pathways for synthesizing chlorinated pyridinic synthons (Choppin, Gros, & Fort, 2000).
  • Catalysis in Material Science: Organometallic complexes involving halogenated pyridines have shown potential in catalyzing various reactions. For example, palladium and nickel complexes bearing pyrazolylpyridines have been applied in ethylene oligomerization reactions (Nyamato et al., 2016).

Corrosion Inhibition

  • Protection of Metals: Halogenated pyridines have demonstrated significant efficacy as corrosion inhibitors, protecting metals like steel in aggressive environments. A study evaluating the performance of imidazo[4,5-b] pyridine derivatives against mild steel corrosion highlighted their potential, achieving high inhibition efficiencies (Saady et al., 2021).

Material Science

  • Electrocatalysis: Research on the electrocatalytic synthesis of valuable organic compounds, like 6-aminonicotinic acid, from halogenated pyridines under mild conditions underscores the role of these compounds in developing new synthesis methods (Gennaro et al., 2004).

Supramolecular Chemistry

  • Development of Supramolecular Architectures: The study of hydrogen bonding and other non-covalent interactions in halogenated pyridines has provided insights into the assembly of complex molecular architectures. These studies contribute to the understanding of molecular recognition and the design of novel materials (Khalid et al., 2021).

Safety And Hazards

6-Bromo-2-chloropyridin-3-ol is classified as Acute Tox. 3 Oral, which means it’s harmful if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

6-bromo-2-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZDAJISDIUUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673921
Record name 6-Bromo-2-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloropyridin-3-ol

CAS RN

52764-12-2
Record name 6-Bromo-2-chloro-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52764-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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